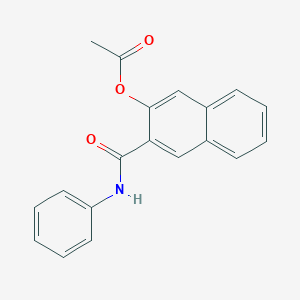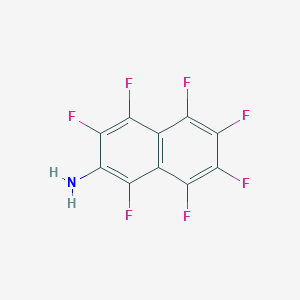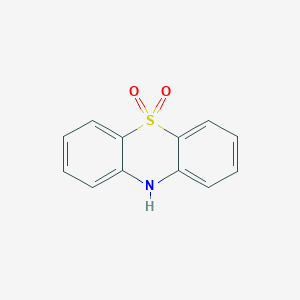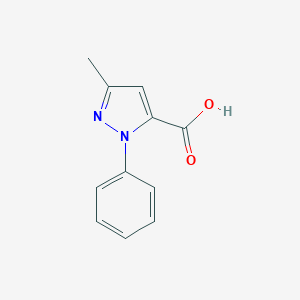
N-十八烷基丙烯酰胺
描述
Synthesis Analysis
ODA is synthesized and polymerized under specific conditions. For instance, polymerization in Langmuir-Blodgett multilayers is achieved through ultra-violet irradiation, resulting in uniform thin films with high stability against solvents. The difference in solubilities between the unpolymerized and polymerized forms suggests its potential as a negative resist material (Miyashita et al., 1987).
Molecular Structure Analysis
The structure of ODA and its polymers has been characterized using various techniques. Studies have shown that ODA polymers exhibit distinct transitions related to the melting of side chains, glass temperature, and high elastic state, providing a molecular interpretation of these processes (Borisova et al., 1977).
Chemical Reactions and Properties
The reactivity and chemical properties of ODA polymers are influenced by their structure. The synthesis involves free radical reactions, leading to amphiphilic polymers with unique solution properties in water. These properties are due to the presence of pendent n-octadecyl groups, which affect the polymer's behavior in solution (Winnik et al., 1992).
Physical Properties Analysis
The physical properties of ODA and its derivatives have been explored through various studies. For example, the polymer's dielectric relaxation, refractive index, IR absorption, and thermomechanical behavior reveal transitions associated with the polymer's side chains, glass temperature, and high elastic state, offering insights into its molecular structure and behavior (Borisova et al., 1977).
Chemical Properties Analysis
ODA and its polymers exhibit amphiphilic behavior due to their unique chemical structure, influencing their solution properties and interactions. The introduction of n-octadecyl groups results in polymers capable of forming multimolecular micelles and undergoing phase transitions, which are critical for their application in various domains (Winnik et al., 1992).
科学研究应用
聚合和成膜: ODA 可以形成稳定的固体冷凝单分子层,通过紫外线照射聚合。此过程会生成对溶剂具有高稳定性的均匀薄膜,表明有望用作深紫外线敏感负性光刻胶 (Miyashita、Yoshida、Murakata 和 Matsuda,1987)。
介电弛豫和热力学行为: ODA 的共聚物在特定温度范围内表现出介电弛豫和热力学行为等有趣的特性,这对了解其分子结构和转变很重要 (Borisova、Burshtein、Nikonorova、Shibayev、Moiseyenko 和 Platé,1977)。
电泳应用: 在电泳中,蛋白质的迁移率会受到含有 ODA 共聚物的凝胶中疏水残基的影响。此特性可用于获取蛋白质与烷基残基的缔合常数 (Chen 和 Morawetz,1981)。
共聚物形成和溶液特性: ODA 与 N-异丙基丙烯酰胺和 N-L-缬氨丙烯酰胺形成共聚物,其表现出 pH 依赖性相分离和在水中形成聚合物胶束等特性 (Poncet-Legrand 和 Winnik,2001)。
纳米晶体制造和聚合: ODA 的纳米晶体可以通过再沉淀法制备,并且它们的聚合表现出有趣的特性,例如根据制备条件改变分子量 (Abe、Okada、Kimura、Shimada、Matsuda、Masuhara、Kasai 和 Oikawa,2008)。
反应率和共聚参数: 对 ODA 的反应率和共聚参数的研究提供了对其化学行为和聚合物科学中潜在应用的见解 (Jordan、Bennett、Shuman 和 Wrigley,1970)。
脂质体和疏水聚合物相互作用: ODA 与脂质体和疏水改性聚合物的相互作用为在诸如细胞骨架之类的生物系统建模中提供了潜在应用 (Ringsdorf、Sackmann、Simon 和 Winnik,1993)。
安全和危害
N-Octadecylacrylamide is toxic if swallowed. It is harmful in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
未来方向
Future research on N-Octadecylacrylamide could focus on its self-assembly properties. For instance, it has been shown that statistical copolymers of octadecyl acrylamide and hydroxyethyl acrylamide can form self-assembled lamellae, whose structures depend on both the comonomer composition and the annealing temperature .
属性
IUPAC Name |
N-octadecylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWVYEGPPMQTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31472-14-7 | |
| Record name | Poly(N-octadecylacrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31472-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50934008 | |
| Record name | N-Octadecylprop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octadecylacrylamide | |
CAS RN |
1506-54-3 | |
| Record name | Octadecylacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octadecylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Octadecylprop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octadecylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

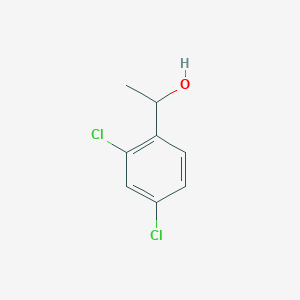
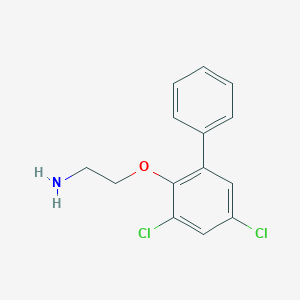
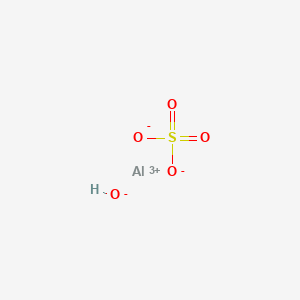
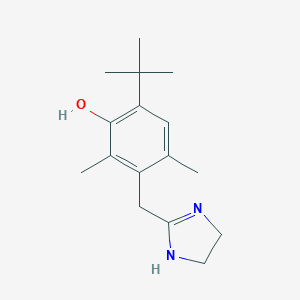
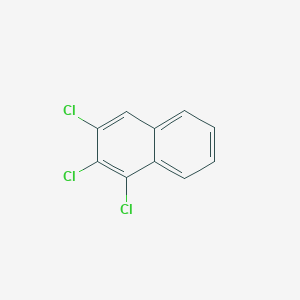

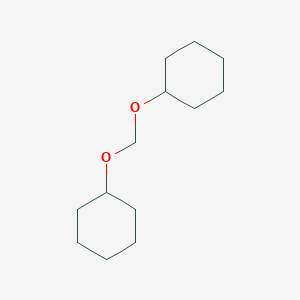
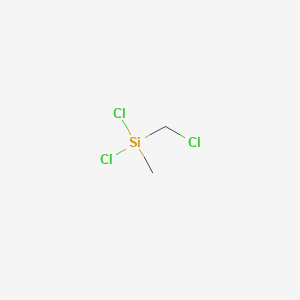
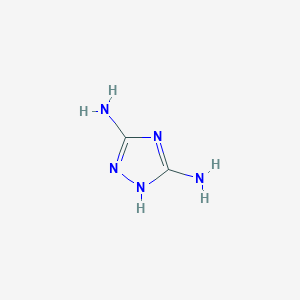
![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)
